Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Overview
Description
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide is an organic compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol. This compound is known for its unique combination of physical and biological properties, making it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves several steps, typically starting with the appropriate precursors and reagents. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique properties.
Mechanism of Action
The mechanism of action of Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide can be compared with other similar compounds, such as:
Decahydrobenzo[d][1,2]thiazepine: Lacks the 3,3-dioxide functional group, resulting in different chemical and biological properties.
Benzo[d][1,2]thiazepine: Contains a benzene ring, leading to distinct reactivity and applications.
Thiazepine: A simpler structure with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of physical and biological properties, which make it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
1,2,4,5,5a,6,7,8,9,9a-decahydrobenzo[d]thiazepine 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOQQAUZJPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNS(=O)(=O)CCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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